5-Ethyl-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
5-Ethyl-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a pyrimidine core substituted with an ethyl group and a piperidine ring linked to a methylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Attachment of the Methylfuran Moiety: The methylfuran group is introduced via a nucleophilic substitution reaction, where 5-methylfuran is reacted with a suitable electrophile.
Formation of the Pyrimidine Core: The pyrimidine ring is constructed through cyclization reactions involving appropriate precursors, such as amidines and β-dicarbonyl compounds.
Final Coupling:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines under catalytic hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of furanones and other oxygenated derivatives.
Reduction: Formation of dihydropyrimidines.
Substitution: Introduction of various functional groups on the piperidine ring.
Scientific Research Applications
5-Ethyl-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Ethyl-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5-methylfuran: A simpler furan derivative with similar structural features.
Piperidine Derivatives: Compounds like piperidine itself and its various substituted forms.
Pyrimidine Derivatives: Compounds such as 2,4-diaminopyrimidine and its analogs.
Uniqueness
5-Ethyl-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine is unique due to its combination of a pyrimidine core with a piperidine ring and a methylfuran moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H23N3O2 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
5-ethyl-2-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]oxypyrimidine |
InChI |
InChI=1S/C17H23N3O2/c1-3-14-10-18-17(19-11-14)22-15-6-8-20(9-7-15)12-16-5-4-13(2)21-16/h4-5,10-11,15H,3,6-9,12H2,1-2H3 |
InChI Key |
IBHRRLXWMHRORD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC=C(O3)C |
Origin of Product |
United States |
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